{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone
Description
Properties
IUPAC Name |
[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4S/c1-21-11-13-23(14-12-21)29(31)28-19-30(26-9-5-6-10-27(26)35(28,32)33)24-15-17-25(18-16-24)34-20-22-7-3-2-4-8-22/h2-19H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDIVJMNHFPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a phenolic compound in the presence of a base.
Attachment of the Methylphenyl Group: The final step involves the Friedel-Crafts acylation reaction, where the benzothiazine derivative reacts with a methylphenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that benzothiazine derivatives exhibit significant activity against various bacterial and fungal strains, making them promising candidates for the development of new antibiotics .
Medicine
In the medical field, the compound is explored for its potential therapeutic applications. Benzothiazine derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties. The presence of the benzyloxy and methylphenyl groups may enhance the compound’s bioavailability and target specificity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process. In anti-inflammatory and analgesic applications, it may inhibit the production of pro-inflammatory cytokines and modulate pain signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, molecular properties, and biological relevance.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Notes | Reference |
|---|---|---|---|---|---|
| {4-[4-(Benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone (Target) | Not explicitly provided | ~435 (estimated) | 4-(Benzyloxy)phenyl, 4-methylphenyl methanone | Hypothesized antimicrobial/antitumor activity | — |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C25H23NO3S | 417.523 | 4-Butylphenyl, phenyl methanone | No explicit bioactivity reported | |
| (4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C24H20FNO3S | 421.486 | 4-Ethylphenyl, 7-fluoro, 4-methylphenyl | Enhanced lipophilicity due to fluorine | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C24H20FNO3S | 421.486 | 4-Ethylphenyl, 7-fluoro, 3-methylphenyl (meta-substitution) | Potential stereoelectronic effects | |
| {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone | C21H13Cl2NO2S | 414.30 | Benzothiazole-methoxy, 5-chloro, 4-chlorophenyl | Antifungal/antibacterial activity |
Key Observations
Substituent Effects on Bioactivity: The fluorine atom in (4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Chlorine substituents in {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone are associated with antifungal activity, suggesting that halogenation at specific positions could be critical for target engagement.
Positional Isomerism :
- The meta-substituted 3-methylphenyl group in versus the para-substituted 4-methylphenyl in may alter steric interactions with biological targets, impacting potency or selectivity.
Synthetic Pathways: The target compound’s synthesis may resemble methods for related benzothiazinones, such as the use of sodium ethoxide-mediated coupling of α-halogenated ketones with triazole intermediates . However, the benzyloxy group introduces additional complexity, requiring protection/deprotection strategies.
Structural Motifs and Pharmacophore Development: The 1,1-dioxido benzothiazinone core is a common pharmacophore in antimicrobial agents, as seen in derivatives like 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone , which exhibits hydrogen-bonding interactions critical for target binding.
Research Findings and Implications
- Antimicrobial Potential: Fluorinated and chlorinated analogs (e.g., ) demonstrate that electron-withdrawing groups enhance bioactivity, possibly by increasing electrophilicity or improving target affinity.
- Crystallographic Insights : Hydrogen-bonding networks observed in benzothiazole derivatives (e.g., C–H···N interactions in ) highlight the importance of supramolecular packing in solid-state stability and solubility.
Biological Activity
The compound {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone is a derivative of benzothiazine with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazine core with a benzyloxy substituent and a ketone moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to its diverse functional groups.
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the compound's inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. Inhibitors of MAO are significant in treating neurodegenerative diseases such as Parkinson's disease. For instance, a related compound demonstrated an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory activity compared to known inhibitors like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .
2. Antioxidant Activity
The compound exhibits notable antioxidant properties, as evidenced by its high ORAC (Oxygen Radical Absorbance Capacity) value, which reflects its ability to scavenge free radicals. This activity is crucial for neuroprotective strategies in conditions characterized by oxidative stress .
3. Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative damage and inflammation. Its capability to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent .
Biological Assays and Findings
Table 1 summarizes the biological activities and corresponding IC50 values of the compound in various assays:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| MAO-B Inhibition | MAO-B | 0.062 | |
| Antioxidant Activity | ORAC | 2.27 Trolox eq. | |
| Neuroprotection | Neuronal Cells | N/A |
Case Study 1: Parkinson's Disease Model
In a recent study involving animal models of Parkinson's disease, compounds similar to this compound were evaluated for their therapeutic efficacy. The results indicated significant improvement in motor functions and reduced neuroinflammation markers in treated groups compared to controls .
Case Study 2: Cancer Cell Lines
Another study assessed the cytotoxic effects of related benzothiazine derivatives on various cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7). The derivatives exhibited dose-dependent cytotoxicity, suggesting potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone?
- The synthesis typically involves multi-step organic reactions starting with the construction of the benzothiazine core. Key steps include:
- Core formation : Cyclization of aromatic aldehydes with sulfur-containing precursors under reflux conditions (e.g., using DMF as a solvent at 120°C) .
- Substituent introduction : The benzyloxy and methylphenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura cross-coupling may be used for aryl-aryl bond formation .
- Oxidation : The sulfone group (1,1-dioxido) is introduced using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., benzyloxy vs. methylphenyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves structural ambiguities (e.g., sulfone geometry) using SHELXL for refinement .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in aryl group introduction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require purification via column chromatography to remove polymeric by-products .
- Temperature control : Lowering reaction temperatures (e.g., 80°C) during oxidation steps reduces decomposition .
Q. What strategies address discrepancies in reported biological activity data for benzothiazine derivatives?
- Assay standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can lead to divergent IC50 values. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .
- Structural validation : Confirm batch-to-batch purity via HPLC (>98%) to rule out impurities affecting activity .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
- Benzyloxy group : Electron-donating groups enhance solubility but may reduce target affinity. Fluorine substitution at the phenyl ring (e.g., 6-fluoro analogs) increases lipophilicity and potency against cancer cell lines .
- Methylphenyl group : Para-substitution (vs. meta) improves steric compatibility with hydrophobic enzyme pockets, as shown in comparative docking studies .
Q. What computational approaches predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Identifies binding poses with kinases (e.g., EGFR) by analyzing hydrogen bonding with the sulfone group .
- Molecular dynamics (MD) simulations : Reveals stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Lys721 in EGFR) .
Methodological Challenges
Q. What challenges arise in crystallographic analysis of this compound?
- Disorder in aromatic rings : Common in benzothiazine derivatives; resolved using SHELXL’s PART instruction to model partial occupancy .
- Twinning : Observed in 20% of crystals; handled via TWIN/BASF commands in refinement .
Q. How can analytical methods be validated for quality control?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
